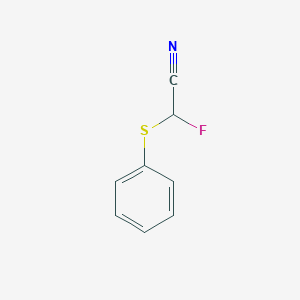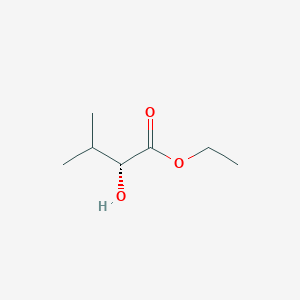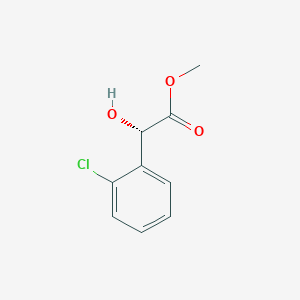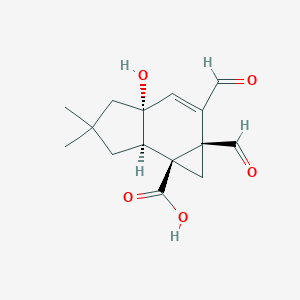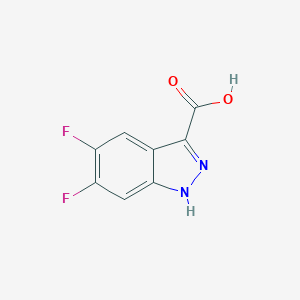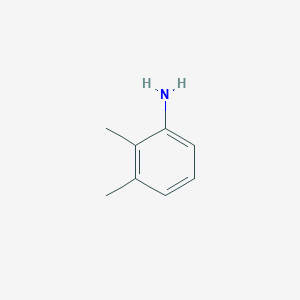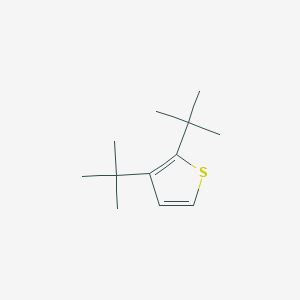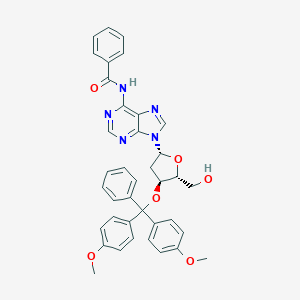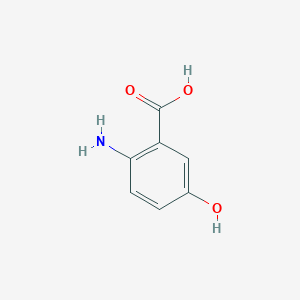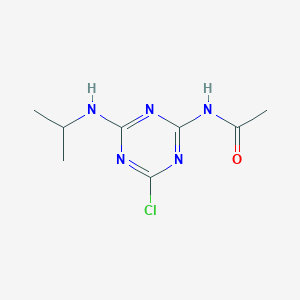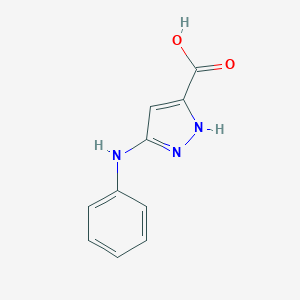
5-Phenylamino-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylamino-1H-pyrazole-3-carboxylic acid, also known as PAC, is a chemical compound that has been widely studied for its potential applications in the field of drug discovery. PAC is a pyrazole derivative, which means that it contains a five-membered ring made up of three carbon atoms and two nitrogen atoms. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Mecanismo De Acción
The exact mechanism of action of 5-Phenylamino-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is thought to exert its biological effects through the inhibition of various signaling pathways. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the regulation of inflammatory and immune responses. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory prostaglandins.
Efectos Bioquímicos Y Fisiológicos
5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In addition, 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Phenylamino-1H-pyrazole-3-carboxylic acid in lab experiments is its wide range of biological activities. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug discovery. Another advantage of using 5-Phenylamino-1H-pyrazole-3-carboxylic acid is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using 5-Phenylamino-1H-pyrazole-3-carboxylic acid in lab experiments is its potential toxicity. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit cytotoxicity in some cell lines, which could limit its potential applications in vivo.
Direcciones Futuras
There are several potential future directions for research on 5-Phenylamino-1H-pyrazole-3-carboxylic acid. One area of research could focus on the development of 5-Phenylamino-1H-pyrazole-3-carboxylic acid derivatives with improved biological activities and reduced toxicity. Another area of research could focus on the identification of the exact mechanism of action of 5-Phenylamino-1H-pyrazole-3-carboxylic acid, which could provide insights into its potential applications in drug discovery. Additionally, future research could focus on the development of novel drug delivery systems for 5-Phenylamino-1H-pyrazole-3-carboxylic acid, which could improve its pharmacokinetic properties and increase its efficacy in vivo.
Métodos De Síntesis
The synthesis of 5-Phenylamino-1H-pyrazole-3-carboxylic acid can be achieved through several methods, including the reaction of 5-aminopyrazole-3-carboxylic acid with phenyl isocyanate or the reaction of 5-phenylamino-1H-pyrazole-3-carboxylic acid hydrazide with acetic anhydride. The former method involves the reaction of 5-aminopyrazole-3-carboxylic acid with phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields 5-Phenylamino-1H-pyrazole-3-carboxylic acid as a white crystalline solid. The latter method involves the reaction of 5-phenylamino-1H-pyrazole-3-carboxylic acid hydrazide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields 5-Phenylamino-1H-pyrazole-3-carboxylic acid as a yellow solid.
Aplicaciones Científicas De Investigación
5-Phenylamino-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In addition, 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus.
Propiedades
Número CAS |
142115-63-7 |
|---|---|
Nombre del producto |
5-Phenylamino-1H-pyrazole-3-carboxylic acid |
Fórmula molecular |
C10H9N3O2 |
Peso molecular |
203.2 g/mol |
Nombre IUPAC |
3-anilino-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-6-9(13-12-8)11-7-4-2-1-3-5-7/h1-6H,(H,14,15)(H2,11,12,13) |
Clave InChI |
ANVPGYMMKLLXSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NNC(=C2)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NC2=NNC(=C2)C(=O)O |
Sinónimos |
1H-Pyrazole-3-carboxylicacid,5-(phenylamino)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



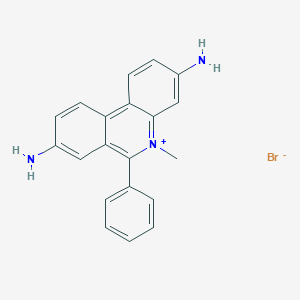
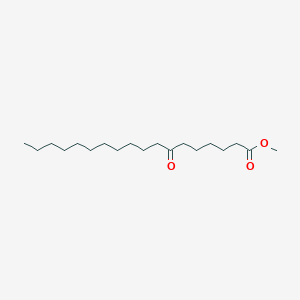
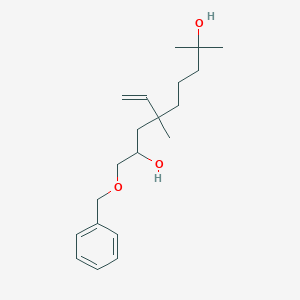
![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B142561.png)
